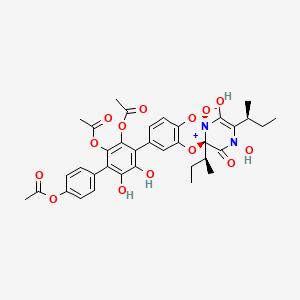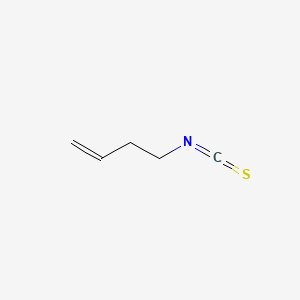
3-Butenyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-butenyl isothiocyanate and its derivatives involves multiple steps, including the reaction of phenyl isothiocyanate with active methylene compounds and subsequent heterocyclization with halogenated compounds to produce polyfunctionally substituted derivatives (Mohareb, Zohdi, Sherif, & Wardkhan, 1994). Additionally, the synthesis of isothiocyanate liquid crystals with terminal but-3-enyl groups has been achieved, highlighting the versatility of 3-butenyl isothiocyanate in creating materials with desirable physical properties (Li, Li, Hu, An, Peng, Zhang, & Gan, 2017).
Molecular Structure Analysis
The molecular structure of 3-butenyl isothiocyanate derivatives plays a crucial role in their chemical behavior and physical properties. Studies have shown that the structural arrangement of isothiocyanate groups and the substitution pattern on the core structure significantly influence the compounds' mesomorphic and physical characteristics (Li et al., 2017).
Chemical Reactions and Properties
3-Butenyl isothiocyanate undergoes various chemical reactions, including addition reactions with phenyl isocyanate and phenyl isothiocyanate to form annulated 1,3,5-triazine derivatives (Abdel-Rahman, 1993). Its reactivity has been explored in the synthesis of novel compounds, demonstrating its utility as a versatile reagent in organic chemistry.
Physical Properties Analysis
The physical properties of 3-butenyl isothiocyanate and its derivatives, such as melting points, birefringence, and rotational viscosity, have been studied to understand their potential applications in liquid crystal technology and other materials science areas. The findings indicate that these compounds can significantly impact developing high-performance materials (Li et al., 2017).
Applications De Recherche Scientifique
Antibacterial Properties : 3-Butenyl isothiocyanate exhibits potent antibacterial activity against certain bacteria like Aeromonas hydrophila. It was studied alongside other isothiocyanates for their effectiveness against both Gram-positive and Gram-negative bacteria (Jang, Hong, & Kim, 2010).
Cytotoxic Effects on Cancer Cells : This compound has shown potential as a cytotoxic agent against various human cancer cell lines, including prostate, bone osteosarcoma, cervical, liver, neuroblastoma, and breast cancer. It appears particularly effective against prostate cancer cells, inducing cell death via apoptosis (Arora et al., 2016).
Identification in Food Products : 3-Butenyl isothiocyanate has been identified in mustard seeds and linked to an undesirable off-flavor, especially for the European palate. Its presence in mustard seeds is used to monitor mustard quality (Frank et al., 2010).
Effects on Prostate Cancer Cells : The compound demonstrates cytotoxic effects on androgen-insensitive human prostate cancer cells, particularly enhancing the effects of the chemotherapeutic drug docetaxel. It was found to be effective in the PC-3 cell line but not in the DU145 cell line (Núñez-Iglesias et al., 2018).
Antiradical and Antioxidant Properties : 3-Butenyl isothiocyanate has been studied for its antiradical and antioxidant properties, particularly in relation to tumor cell growth and cytotoxicity induced by zearalenone, an estrogenic mycotoxin (Salah-Abbès et al., 2010).
Role in Phototropism Regulation : It's a precursor to raphanusanins, substances that regulate phototropism in radish hypocotyls (Kosemura, Yamamura, & Hasegawa, 1993).
Chemopreventive Effects : Isothiocyanates like 3-Butenyl isothiocyanate are known for their anticarcinogenic effects, potentially by modulating xenobiotic-metabolizing enzymes and inducing apoptosis (Yu et al., 1998).
Effects on Plant Defense : 3-Butenyl isothiocyanate has been found to attract certain species of aphids, indicating a role in plant defense mechanisms (Kan, Zhang, & Zhang, 2002).
Safety And Hazards
When handling 3-Butenyl isothiocyanate, it is recommended to take precautionary measures against ignition by static discharge and spark . Avoid breathing dust/fume/gas/mist/vapours/spray and use only outdoors or in a well-ventilated area . Do not eat, drink, or smoke when using this product . Wash hands thoroughly after handling .
Propriétés
IUPAC Name |
4-isothiocyanatobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHGKNFJKJXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187494 | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Penetrating aroma | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
163.00 to 164.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 (20°) | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Butenyl isothiocyanate | |
CAS RN |
3386-97-8 | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O98H1EW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




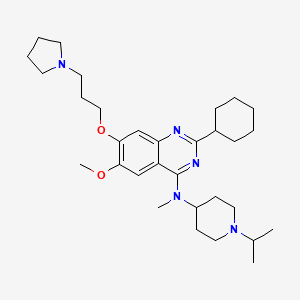
![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)
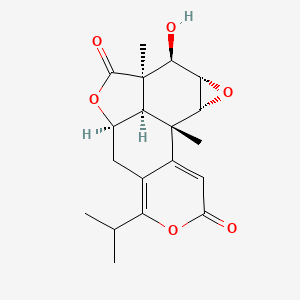
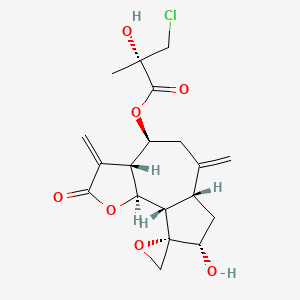
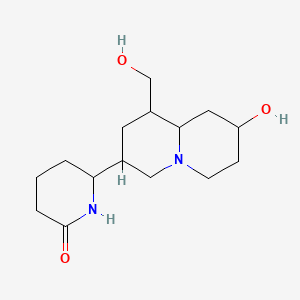
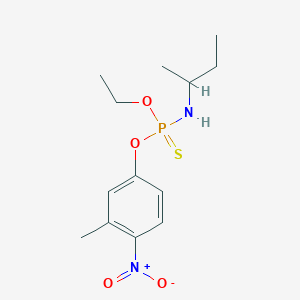
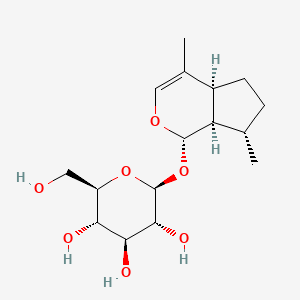
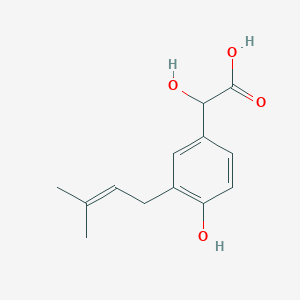
![1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol](/img/structure/B1194930.png)
![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)

